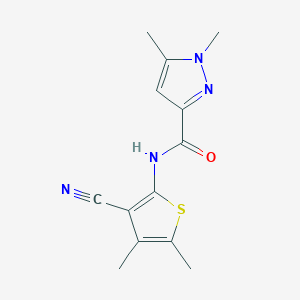
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a pyrazole ring with carboxamide functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,3-dimethylthiophene, the cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable diketone with hydrazine hydrate under reflux conditions.
Coupling Reaction: The thiophene and pyrazole intermediates are then coupled using a carboxylation reaction, typically involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
作用机制
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
相似化合物的比较
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopentanecarboxamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the thiophene and pyrazole rings. This unique structure imparts distinct
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-7-5-11(16-17(7)4)12(18)15-13-10(6-14)8(2)9(3)19-13/h5H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSKUOPGIAVRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)
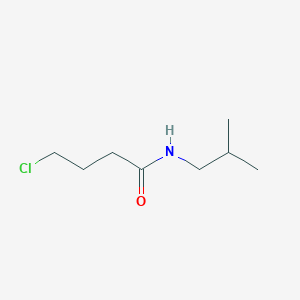
![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)
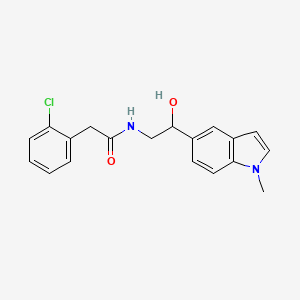
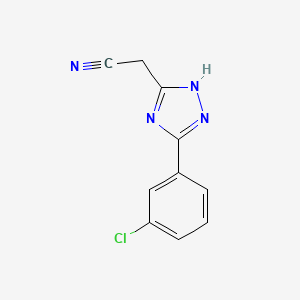
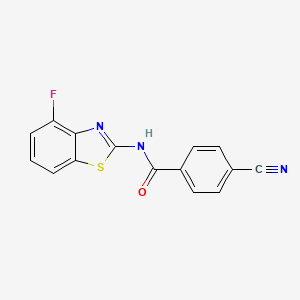
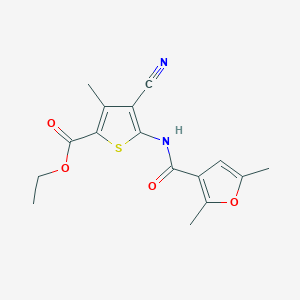
![3-Fluoro-4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2626055.png)
![2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2626056.png)
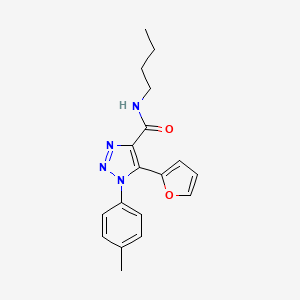
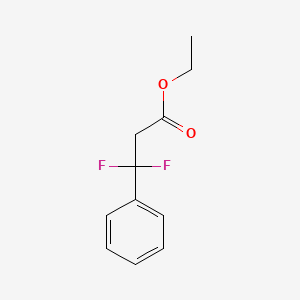
![2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2626066.png)
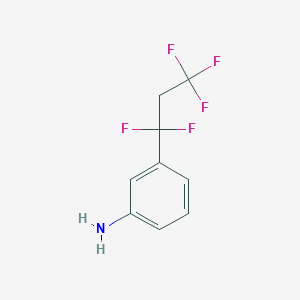
![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
